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Compound of Interest

Compound Name: L-749372

Cat. No.: B1674080

Disclaimer: The compound "L-749372" could not be identified in publicly available scientific
literature. Based on the alphanumeric similarity, these application notes and protocols have
been developed for L-745,870, a well-documented research compound. It is crucial to verify the
identity of your compound before proceeding with any experimentation. All protocols provided
are for research purposes only.

Introduction

L-745,870 is a potent and selective antagonist of the dopamine D4 receptor.[1][2][3] It exhibits
high affinity for the D4 receptor subtype with significantly lower affinity for D2 and D3 receptors,
as well as other neurotransmitter receptors.[1][2] This selectivity makes L-745,870 a valuable
tool for investigating the physiological and pathological roles of the dopamine D4 receptor in
the central nervous system. These notes provide an overview of its mechanism of action,
guidelines for its use in in vitro and in vivo studies, and relevant quantitative data.

Mechanism of Action

L-745,870 functions as a competitive antagonist at the dopamine D4 receptor. By binding to the
receptor, it blocks the downstream signaling typically initiated by the endogenous ligand,
dopamine. Dopamine D4 receptors are G protein-coupled receptors (GPCRSs) that couple to
Gai/o proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels. L-745,870 prevents this
inhibition by occupying the dopamine binding site.[4]
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Quantitative Data

The following tables summarize the binding affinities and functional potencies of L-745,870
from various studies.

Table 1: Receptor Binding Affinity of L-745,870

Receptor Subtype Ki (nM) Species Reference
Dopamine D4 0.43 Human [1][2]
Dopamine D2 960 Human [1112]
Dopamine D3 2300 Human [11[2]
5-HT2 Moderate Affinity Not Specified [4]

(<300 nM 1C50)

_ ) Moderate Affinity N
Sigma Sites Not Specified [4]
(<300 nM IC50)

_ Moderate Affinity N
Alpha-adrenergic Not Specified [4]
(<300 nM IC50)

Table 2: In Vitro Functional Antagonist Activity of L-745,870
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Signaling Pathway

The diagram below illustrates the signaling pathway of the dopamine D4 receptor and the
antagonistic action of L-745,870.
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Dopamine D4 receptor signaling and L-745,870 antagonism.

Experimental Protocols

Objective: To determine the binding affinity of L-745,870 for the dopamine D4 receptor.

Materials:

Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g.,
CHO or HEK293 cells).

[3H]-Spiperone (radioligand).
L-745,870.
Non-specific binding control (e.g., Haloperidol at a high concentration).

Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, 2 mM CaCl2, 1 mM MgCI2, pH
7.4).

Scintillation vials and scintillation fluid.
Glass fiber filters.

Filtration manifold.

Procedure:

Prepare serial dilutions of L-745,870 in the assay buffer.

In a 96-well plate, add the assay buffer, cell membranes, [3H]-Spiperone (at a concentration
near its Kd), and varying concentrations of L-745,870.

For total binding, omit L-745,870. For non-specific binding, add a high concentration of
Haloperidol.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach
equilibrium.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
o Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a
scintillation counter.

» Calculate specific binding by subtracting non-specific binding from total binding.

» Plot the percentage of specific binding against the logarithm of the L-745,870 concentration
and fit the data to a one-site competition model to determine the IC50.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the effect of L-745,870 on rodent behavior.

Materials:

L-745,870.

Vehicle solution (e.g., saline, distilled water, or a specific formulation for oral or parenteral
administration).

Rodents (mice or rats).

Behavioral testing apparatus (e.g., open field arena, elevated plus-maze).
Procedure:

e Acclimate the animals to the housing and testing environment.

o Dissolve or suspend L-745,870 in the appropriate vehicle.

o Administer L-745,870 to the animals via the desired route (e.g., oral gavage (p.o.),
intraperitoneal (i.p.), or subcutaneous (s.c.) injection). Doses in preclinical studies have
ranged from 0.02 mg/kg to 100 mg/kg depending on the animal model and behavioral
paradigm.[5][6]
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o Administer the vehicle to a control group of animals.

o After a specified pretreatment time, place the animals in the behavioral apparatus and record
their behavior for a set duration.

e Analyze the behavioral data for relevant parameters (e.g., locomotor activity, anxiety-like
behavior).

Note on Dosage:

 In squirrel monkeys, oral administration of 10 mg/kg induced mild sedation, while 30 mg/kg
resulted in extrapyramidal motor symptoms.[1]

 Inrats, doses up to 30 mg/kg (p.o.) did not show effects typically associated with
antipsychotics, such as increased dopamine metabolism.[4] High doses (30 mg/kg) did
reduce spontaneous locomotor activity.[5]

e In mice, a very high dose of 100 mg/kg induced catalepsy.[5]

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of L-745,870.
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General experimental workflow for L-745,870 research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for L-745,870
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[https://www.benchchem.com/product/b1674080#|-749372-dosage-and-administration-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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